molecular formula C27H19N5O3S B11129681 (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11129681
M. Wt: 493.5 g/mol
InChI Key: DYEUOEXHQHOAMO-HAHDFKILSA-N
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Description

The compound (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that features a diverse array of functional groups, including furan, phenyl, pyrazole, thiazolo, and triazine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic synthesis. The key steps include the formation of the pyrazole ring, the introduction of the furan and phenyl groups, and the construction of the thiazolo[3,2-b][1,2,4]triazine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo a variety of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.

Scientific Research Applications

(2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.

    Medicine: It may have therapeutic potential, particularly in the development of new drugs for treating diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar compounds to (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione include other pyrazole and thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds share similar structural features but may differ in their functional groups or substitution patterns, leading to variations in their chemical and biological properties. The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity.

Properties

Molecular Formula

C27H19N5O3S

Molecular Weight

493.5 g/mol

IUPAC Name

(2Z)-2-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C27H19N5O3S/c1-17-9-11-18(12-10-17)14-21-25(33)28-27-32(29-21)26(34)23(36-27)15-19-16-31(20-6-3-2-4-7-20)30-24(19)22-8-5-13-35-22/h2-13,15-16H,14H2,1H3/b23-15-

InChI Key

DYEUOEXHQHOAMO-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CO5)C6=CC=CC=C6)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CO5)C6=CC=CC=C6)SC3=NC2=O

Origin of Product

United States

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